molecular formula C14H14N4O2 B1414471 Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate CAS No. 1306739-69-4

Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1414471
CAS RN: 1306739-69-4
M. Wt: 270.29 g/mol
InChI Key: WOBZVVNSJVHYMU-UHFFFAOYSA-N
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Description

Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate is a complex organic compound . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused with a pyrimidine ring . These compounds are known for their significant biological and pharmacological properties .


Synthesis Analysis

The synthesis of this compound involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . A new additive named 4,4’-trimethylenedipiperidine has been introduced for the practical and eco-friendly preparation of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo [1,5-a]pyrimidine-6-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole ring fused with a pyrimidine ring . The triazole ring is a five-member heterocyclic ring containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction can be carried out in either a sequential or one-pot procedure .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, triazole analogues are known to exhibit various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc .

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in medicinal chemistry . Additionally, new protocols for its synthesis that are more efficient and environmentally friendly could also be developed .

properties

IUPAC Name

ethyl 7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-20-13(19)11-8-15-14-16-9-17-18(14)12(11)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBZVVNSJVHYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NN2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate

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